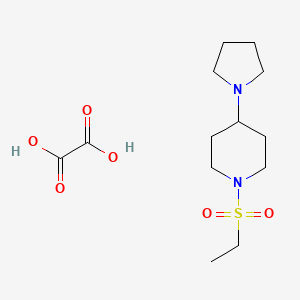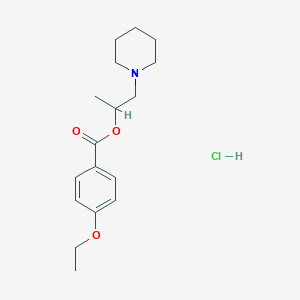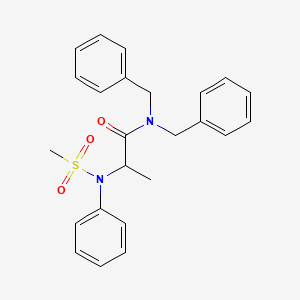
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,4-dichlorophenol.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 2,4-dichlorophenol in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium hydroxide or potassium hydroxide for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a pharmacologically active compound for the treatment of various diseases.
Biological Studies: Use as a tool compound to study biological pathways and molecular targets.
Materials Science: Exploration of its properties for the development of new materials with specific characteristics.
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors on the surface of cells to modulate their activity.
Inhibit Enzymes: Inhibit the activity of enzymes involved in critical biological processes.
Alter Signaling Pathways: Affect intracellular signaling pathways to induce specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(4-bromo-2-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(4-bromo-2-fluorophenyl)-2-(2,4-difluorophenoxy)propanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to the specific combination of halogen atoms (bromine, fluorine, and chlorine) in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2FNO2/c1-8(22-14-5-3-10(17)7-11(14)18)15(21)20-13-4-2-9(16)6-12(13)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUAROBKMINFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid](/img/structure/B3973511.png)
![1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973515.png)



![1-Ethyl-4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazine;oxalic acid](/img/structure/B3973531.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)



![N-[2-(tert-butylthio)ethyl]-2-chlorobenzamide](/img/structure/B3973600.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)

![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3973613.png)
